An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, commonly known as DOPE, is a naturally occurring and synthetically available phospholipid that plays a crucial role in the fields of membrane biology, drug delivery, and gene therapy.[1][2] As a neutral or zwitterionic lipid at physiological pH, its unique molecular structure, characterized by two unsaturated oleoyl (B10858665) chains, imparts a conical shape that favors the formation of non-lamellar, inverted hexagonal (HII) phases.[3] This property is fundamental to its function as a "helper lipid" in lipid nanoparticle (LNP) formulations, where it facilitates the endosomal escape of therapeutic payloads, a critical step for intracellular drug delivery.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of DOPE, with a focus on experimental protocols and its role in cellular signaling pathways.
Core Properties of DOPE
Physicochemical and Biological Properties
DOPE is a yellowish to light yellow or white waxy solid that is soluble in chloroform (B151607).[6][7] It is a key component of biological membranes and is particularly abundant in nervous tissue.[1] Its sensitivity to pH changes, transitioning from an inverted hexagonal micelle at acidic pH to a spherical micelle at alkaline pH, is a key aspect of its utility in drug delivery systems.
Table 1: General and Physicochemical Properties of DOPE
| Property | Value | Reference(s) |
| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine, Dioleoyl phosphatidylethanolamine, PE(18:1/18:1) | [6] |
| Molecular Formula | C41H78NO8P | [1][6] |
| Molecular Weight | 744.03 g/mol | [1][6][8] |
| CAS Number | 4004-05-1 | [1][6][8] |
| Appearance | Yellowish to light yellow or white waxy solid | [6] |
| Solubility | Chloroform | [7] |
| Storage Temperature | -20°C | [6][8] |
| Lamellar to Inverted Hexagonal (Lα-HII) Phase Transition Temperature | 3.33 ± 0.16 °C | [] |
Experimental Protocols
Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (General Overview)
The synthesis of DOPE can be achieved through several methods, including the acylation of sn-glycero-3-phosphoethanolamine with oleic acid. A general laboratory-scale synthesis involves the following conceptual steps:
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Protection of the amine group: The ethanolamine (B43304) headgroup's primary amine is protected to prevent side reactions.
-
Acylation: sn-glycero-3-phosphoethanolamine is acylated at the sn-1 and sn-2 positions using an activated form of oleic acid (e.g., oleoyl chloride or oleic anhydride) in the presence of a suitable catalyst and base.
-
Deprotection: The protecting group on the amine is removed to yield the final DOPE product.
-
Purification: The synthesized DOPE is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.
A detailed, step-by-step protocol for the chemical synthesis of phospholipids (B1166683) like DOPE is a complex process often tailored to specific laboratory conditions and starting materials. For a precise and reproducible synthesis, referring to specialized organic chemistry literature is recommended.[10]
Preparation of DOPE-Containing Liposomes via Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[11][12]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Other lipids as required for the formulation (e.g., a cationic lipid like DOTAP for gene delivery)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DOPE and DOTAP in a 1:1 molar ratio) in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved.
-
Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the lipid's transition temperature to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous buffer to the dried lipid film. The temperature of the buffer should also be above the transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution.[3]
Characterization of DOPE-Containing Liposomes
Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement:
DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[13][14]
Protocol:
-
Sample Preparation: Dilute the liposome (B1194612) suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the viscosity and refractive index of the dispersant (the aqueous buffer).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement, typically consisting of multiple runs that are averaged.
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) and the PDI, which is a measure of the broadness of the size distribution.
Encapsulation Efficiency Determination using Column Chromatography:
This protocol determines the percentage of a drug or other molecule that is successfully encapsulated within the liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Aqueous buffer (same as used for hydration)
-
Spectrophotometer or other analytical instrument to quantify the drug
Protocol:
-
Column Preparation: Equilibrate the size-exclusion column with the aqueous buffer.
-
Separation: Apply the liposome suspension to the top of the column. The larger liposomes will elute first, while the smaller, unencapsulated drug molecules will be retained in the pores of the column matrix and elute later.
-
Fraction Collection: Collect fractions of the eluate.
-
Quantification of Free Drug: Measure the concentration of the drug in the later fractions containing the unencapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Quantification of Total Drug: Disrupt a known volume of the original liposome suspension using a detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the total drug concentration.
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Role in Signaling Pathways: Autophagy
Phosphatidylethanolamine (PE), the class of lipids to which DOPE belongs, is a crucial component in the signaling pathway of autophagy.[5][11] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. PE is directly involved in the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material destined for degradation. Specifically, PE is conjugated to the protein Atg8 (LC3 in mammals), a key step for the elongation and closure of the autophagosome membrane.[4][11]
Caption: Role of Phosphatidylethanolamine (PE) in Autophagy.
Experimental Workflow for Assessing Fusogenicity
The fusogenic properties of DOPE-containing liposomes are critical for their function in drug delivery. The following workflow outlines a general approach to assess their ability to fuse with model membranes.
Caption: Workflow for Assessing Liposome Fusogenicity.
Conclusion
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is a versatile and indispensable tool in modern biological and pharmaceutical research. Its unique structural and physicochemical properties, particularly its propensity to form non-bilayer structures, make it a key enabler for the intracellular delivery of a wide range of therapeutic agents. A thorough understanding of its properties and the application of robust experimental protocols for its use and characterization are essential for the development of effective and safe nanomedicines.
References
- 1. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 2. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine = 99.0 TLC 10 mg phospholipid per ml CHCl3 4004-05-1 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. news-medical.net [news-medical.net]
- 14. wyatt.com [wyatt.com]
